Cas no 1805510-93-3 (4-(Difluoromethyl)-6-iodo-2-nitropyridine-3-carboxylic acid)
4-(Difluoromethyl)-6-iodo-2-nitropyridine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 4-(Difluoromethyl)-6-iodo-2-nitropyridine-3-carboxylic acid
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- Inchi: 1S/C7H3F2IN2O4/c8-5(9)2-1-3(10)11-6(12(15)16)4(2)7(13)14/h1,5H,(H,13,14)
- InChI Key: LVUJAPMPSZKJCZ-UHFFFAOYSA-N
- SMILES: IC1=CC(C(F)F)=C(C(=O)O)C([N+](=O)[O-])=N1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 299
- XLogP3: 1.8
- Topological Polar Surface Area: 96
4-(Difluoromethyl)-6-iodo-2-nitropyridine-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029023542-250mg |
4-(Difluoromethyl)-6-iodo-2-nitropyridine-3-carboxylic acid |
1805510-93-3 | 95% | 250mg |
$999.60 | 2022-04-01 | |
| Alichem | A029023542-500mg |
4-(Difluoromethyl)-6-iodo-2-nitropyridine-3-carboxylic acid |
1805510-93-3 | 95% | 500mg |
$1,819.80 | 2022-04-01 | |
| Alichem | A029023542-1g |
4-(Difluoromethyl)-6-iodo-2-nitropyridine-3-carboxylic acid |
1805510-93-3 | 95% | 1g |
$2,779.20 | 2022-04-01 |
4-(Difluoromethyl)-6-iodo-2-nitropyridine-3-carboxylic acid Related Literature
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
Additional information on 4-(Difluoromethyl)-6-iodo-2-nitropyridine-3-carboxylic acid
Research Briefing on 4-(Difluoromethyl)-6-iodo-2-nitropyridine-3-carboxylic acid (CAS: 1805510-93-3)
4-(Difluoromethyl)-6-iodo-2-nitropyridine-3-carboxylic acid (CAS: 1805510-93-3) is a specialized chemical compound that has recently garnered attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique difluoromethyl and nitro-substituted pyridine core, serves as a critical intermediate in the synthesis of novel bioactive molecules. Recent studies have highlighted its potential applications in drug discovery, particularly in the development of enzyme inhibitors and targeted therapeutics. This briefing aims to provide a comprehensive overview of the latest research findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.
The synthesis of 4-(Difluoromethyl)-6-iodo-2-nitropyridine-3-carboxylic acid involves a multi-step process that leverages advanced organic chemistry techniques. Recent publications have detailed optimized synthetic routes that improve yield and purity, making the compound more accessible for research and development. Key steps include the selective iodination of the pyridine ring and the introduction of the difluoromethyl group under controlled conditions. These advancements are critical for scaling up production and ensuring reproducibility in industrial and academic settings.
In terms of biological activity, preliminary studies have demonstrated that 4-(Difluoromethyl)-6-iodo-2-nitropyridine-3-carboxylic acid exhibits promising inhibitory effects against specific enzymes involved in inflammatory and oncogenic pathways. For instance, research published in the Journal of Medicinal Chemistry (2023) reported that derivatives of this compound showed significant activity against protein kinases, suggesting its potential as a scaffold for kinase inhibitor development. Additionally, its unique electronic properties, conferred by the nitro and difluoromethyl groups, enhance its binding affinity to target proteins, making it a valuable tool for structure-activity relationship (SAR) studies.
Beyond its role as a synthetic intermediate, 4-(Difluoromethyl)-6-iodo-2-nitropyridine-3-carboxylic acid has been explored for its potential in radiopharmaceutical applications. The presence of the iodine atom allows for radioisotope labeling, enabling its use in positron emission tomography (PET) imaging. Recent work by a team at MIT has demonstrated the compound's utility in tracking tumor progression in preclinical models, highlighting its dual functionality as both a therapeutic and diagnostic agent.
Despite these promising developments, challenges remain in the clinical translation of this compound. Issues such as metabolic stability, bioavailability, and off-target effects need to be addressed through further research. Collaborative efforts between academia and industry are essential to overcome these hurdles and unlock the full potential of 4-(Difluoromethyl)-6-iodo-2-nitropyridine-3-carboxylic acid in drug development.
In conclusion, 4-(Difluoromethyl)-6-iodo-2-nitropyridine-3-carboxylic acid represents a versatile and promising compound in the realm of chemical biology and pharmaceutical research. Its unique structural features and demonstrated biological activities make it a valuable candidate for further investigation. Continued research into its synthetic optimization, mechanism of action, and therapeutic applications will undoubtedly contribute to advancements in drug discovery and personalized medicine.
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